molecular formula C4H6F2O B3392977 [(1R)-2,2-difluorocyclopropyl]methanol CAS No. 1631747-24-4

[(1R)-2,2-difluorocyclopropyl]methanol

Cat. No.: B3392977
CAS No.: 1631747-24-4
M. Wt: 108.09 g/mol
InChI Key: XOLSMTBBIZDHSG-GSVOUGTGSA-N
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Description

[(1R)-2,2-difluorocyclopropyl]methanol is a chemical compound with the molecular formula C4H6F2O and a molecular weight of 108.09 g/mol It is a chiral compound, meaning it has a specific orientation in space, which can significantly impact its chemical behavior and interactions

Preparation Methods

The synthesis of [(1R)-2,2-difluorocyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of a cyclopropylcarbinol derivative with a fluorinating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[(1R)-2,2-difluorocyclopropyl]methanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [(1R)-2,2-difluorocyclopropyl]methanol involves its interaction with specific molecular targets. For instance, in antiviral research, it may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . The exact pathways and molecular targets can vary depending on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

[(1R)-2,2-difluorocyclopropyl]methanol can be compared with other similar compounds such as:

Properties

IUPAC Name

[(1R)-2,2-difluorocyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLSMTBBIZDHSG-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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